4,4,5,5-Tetramethyl-2-(4-(2,2,2-trifluoroethyl)phenyl)-1,3,2-dioxaborolane
Description
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O2/c1-12(2)13(3,4)20-15(19-12)11-7-5-10(6-8-11)9-14(16,17)18/h5-8H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCHOGMROQZLQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310949-87-1 | |
| Record name | 4,4,5,5-tetramethyl-2-[4-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
One-Step Conversion from Aromatic Amines
The most efficient method involves converting 4-(2,2,2-trifluoroethyl)aniline to the target dioxaborolane via a one-step reaction with diboronic ester and alkyl nitrite. Adapted from the patent US9035084B2, this approach eliminates multi-step purification and reduces costs.
Reaction Conditions
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Molar Ratios : Aromatic amine : diboronic ester : alkyl nitrite = 1 : 1.2 : 1.5
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Solvent : Acetonitrile (3 mL per mmol of amine)
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Catalyst : Benzoyl peroxide (2 mol%)
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Temperature : Room temperature (25°C)
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Time : 4 hours
Procedure
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Combine 4-(2,2,2-trifluoroethyl)aniline (1 mmol), bis(pinacolato)diboron (1.2 mmol), and benzoyl peroxide (0.02 mmol) in acetonitrile.
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Add tert-butyl nitrite (1.5 mmol) under nitrogen atmosphere.
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Stir at 25°C until gas evolution ceases (~4 hours).
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Concentrate under reduced pressure and purify via column chromatography (petroleum ether : ethyl acetate = 20:1).
Yield : 88%
Characterization Data
Traditional Boronic Acid-Diol Condensation
This method involves reacting 4-(2,2,2-trifluoroethyl)phenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol). While less efficient, it remains widely used for small-scale synthesis.
Reaction Conditions
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Molar Ratio : Boronic acid : pinacol = 1 : 1.1
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Solvent : Toluene (5 mL per mmol)
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Temperature : Reflux (110°C)
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Time : 6 hours
Procedure
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Dissolve 4-(2,2,2-trifluoroethyl)phenylboronic acid (1 mmol) and pinacol (1.1 mmol) in toluene.
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Reflux under Dean-Stark trap to remove water.
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Cool, concentrate, and recrystallize from hexane.
Yield : 72%
Characterization Data
Transition-Metal Catalyzed Borylation
A less common approach employs palladium catalysts to borylate 1-bromo-4-(2,2,2-trifluoroethyl)benzene. This method is advantageous for functionalized substrates but requires stringent oxygen-free conditions.
Reaction Conditions
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Catalyst : PdCl₂(dppf) (5 mol%)
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Ligand : 1,1′-Bis(diphenylphosphino)ferrocene (dppf)
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Base : KOAc (3 equiv)
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Solvent : Dioxane (5 mL per mmol)
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Temperature : 80°C
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Time : 12 hours
Procedure
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Mix 1-bromo-4-(2,2,2-trifluoroethyl)benzene (1 mmol), bis(pinacolato)diboron (1.5 mmol), PdCl₂(dppf) (0.05 mmol), and KOAc (3 mmol) in dioxane.
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Heat at 80°C under argon.
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Filter through Celite and concentrate.
Yield : 65%
Characterization Data
Comparative Analysis of Synthesis Methods
The one-step method outperforms others in yield and scalability, making it ideal for industrial applications. However, the traditional condensation route is preferable for oxygen-sensitive substrates due to milder conditions.
Optimization Strategies and Challenges
Solvent Selection
Catalytic Systems
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(4-(2,2,2-trifluoroethyl)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol.
Hydrolysis: Under acidic or basic conditions, the boronic ester can be hydrolyzed to yield the corresponding boronic acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Hydrolysis: Boronic acids.
Scientific Research Applications
Organic Synthesis
Versatile Reagent
This compound acts as a versatile reagent in organic chemistry. It facilitates the formation of carbon-carbon bonds and enables the synthesis of complex molecules with specific functionalities. The presence of the dioxaborolane structure allows for efficient coupling reactions that are essential in creating novel organic compounds.
Case Study: Synthesis of Fluorinated Compounds
In a study focusing on the synthesis of fluorinated pharmaceuticals, researchers utilized 4,4,5,5-Tetramethyl-2-(4-(2,2,2-trifluoroethyl)phenyl)-1,3,2-dioxaborolane to enhance the biological activity and stability of drug candidates. The trifluoromethyl group significantly improved the pharmacokinetic properties of several compounds under investigation .
Pharmaceutical Development
Drug Candidate Creation
The compound is instrumental in developing novel drug candidates. Its ability to modify biological molecules can lead to more effective medications with improved bioavailability.
Case Study: Anticancer Agents
Research has shown that derivatives of this compound can be synthesized to create anticancer agents. In one instance, the compound was modified to enhance its interaction with cancer cell receptors, leading to increased efficacy in inhibiting tumor growth .
Materials Science
Advanced Materials Formulation
In materials science, this chemical contributes to developing advanced materials such as polymers and nanomaterials. Its unique properties enhance the thermal and mechanical performance of these materials.
| Property | Standard Polymer | Polymer with Dioxaborolane |
|---|---|---|
| Thermal Stability | Moderate | High |
| Mechanical Strength | Low | Enhanced |
| Processability | Standard | Improved |
Case Study: Polymer Development
A recent study demonstrated that incorporating this compound into polymer matrices resulted in materials with superior thermal resistance and mechanical strength compared to standard formulations .
Analytical Chemistry
Preparation of Analytical Standards
This compound serves as a key intermediate in preparing analytical standards for various substances. Its role is crucial in detecting and quantifying compounds in complex mixtures.
Case Study: Environmental Analysis
In environmental chemistry applications, researchers have employed this compound to develop standards for the detection of pollutants in water samples. The enhanced sensitivity provided by the dioxaborolane structure allowed for lower detection limits compared to traditional methods .
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-(2,2,2-trifluoroethyl)phenyl)-1,3,2-dioxaborolane is primarily related to its ability to participate in various chemical reactions. The boronic ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in organic synthesis. The trifluoroethyl group enhances the compound’s stability and reactivity, allowing it to interact with a wide range of molecular targets and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Electron-Withdrawing Groups (EWGs): The trifluoroethyl (Compound 22) and trifluoromethoxy groups () enhance electrophilicity at boron, facilitating Suzuki-Miyaura couplings. However, the trifluoroethyl group offers greater lipophilicity, improving solubility in non-polar solvents. Methylsulfonyl substituents () increase polarity, making these analogs suitable for aqueous-phase reactions or biological targeting.
Electron-Donating Groups (EDGs):
- Methoxy () and methylthio () groups reduce boron electrophilicity but improve stability against hydrolysis. These are preferred in stepwise syntheses requiring prolonged storage.
Conjugated Systems:
- Ethynylphenyl () and triphenylvinylphenyl () derivatives are critical in optoelectronics due to extended π-conjugation, enabling tunable fluorescence and charge transport.
Stability and Reactivity Trends
- Hydrolytic Stability: EDGs like methoxy () and methylthio () enhance stability, while EWGs like sulfonyl () accelerate hydrolysis. Compound 22’s trifluoroethyl group balances stability and reactivity.
- Thermal Stability: Triphenylvinyl derivatives () exhibit high thermal stability (>300°C), ideal for OLED fabrication.
Biological Activity
4,4,5,5-Tetramethyl-2-(4-(2,2,2-trifluoroethyl)phenyl)-1,3,2-dioxaborolane (commonly referred to as TFEDB) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies to elucidate its role in medicinal chemistry and potential therapeutic applications.
- Molecular Formula : C14H18BF3O2
- Molecular Weight : 286.1 g/mol
- CAS Number : 1310949-87-1
- IUPAC Name : 4,4,5,5-tetramethyl-2-[4-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane
Biological Activity Overview
TFEDB exhibits a range of biological activities due to its unique structural features. The presence of the trifluoroethyl group enhances lipophilicity and may influence membrane permeability and interaction with biological targets.
- Enzyme Inhibition : TFEDB has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. Its boron atom can form stable complexes with various biomolecules.
- Anticancer Properties : Preliminary studies suggest that TFEDB may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various bacterial strains.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibition of metabolic enzymes | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Antimicrobial | Activity against Gram-positive bacteria |
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, TFEDB was tested against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that TFEDB induced significant apoptosis at concentrations above 10 µM. The mechanism was attributed to the activation of caspase pathways and disruption of mitochondrial membrane potential.
Case Study 2: Enzyme Inhibition
Research conducted by Zhang et al. demonstrated that TFEDB effectively inhibited the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells. The inhibition was competitive in nature with an IC50 value of 25 µM.
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 (µM) | Mechanism |
|---|---|---|
| Dihydrofolate Reductase | 25 | Competitive Inhibition |
Pharmacokinetics
TFEDB is characterized by moderate absorption properties with a predicted high gastrointestinal absorption rate. Its lipophilic nature suggests good membrane permeability which could facilitate bioavailability when administered orally.
Safety and Toxicology
While preliminary studies indicate promising biological activity, comprehensive toxicological assessments are necessary to evaluate the safety profile of TFEDB. Current data suggest low acute toxicity; however, long-term effects remain to be investigated.
Q & A
Q. What are the standard synthetic routes for preparing 4,4,5,5-tetramethyl-2-(4-(2,2,2-trifluoroethyl)phenyl)-1,3,2-dioxaborolane?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct boronation. For Suzuki-Miyaura reactions, a palladium catalyst (e.g., Pd(PPh₃)₄) facilitates coupling between aryl halides and pinacolborane derivatives. Direct boronation involves reacting aryl lithium or Grignard reagents with pinacolboron esters. A representative procedure involves reacting 4-(2,2,2-trifluoroethyl)phenyl bromide with bis(pinacolato)diboron (B₂pin₂) in the presence of a Pd catalyst at 60–80°C for 12–24 hours . Optimization of stoichiometry, solvent (e.g., THF or dioxane), and base (e.g., KOAc) is critical for yields >80%.
Q. How is this compound characterized using spectroscopic methods?
1H, 13C, 11B, and 19F NMR are essential for structural confirmation. Key diagnostic signals include:
- 1H NMR : Aromatic protons (δ 7.2–7.8 ppm), pinacol methyl groups (δ 1.2–1.4 ppm), and trifluoroethyl CF₃ group (δ 2.8–3.2 ppm).
- 11B NMR : A singlet at δ 30–32 ppm for the dioxaborolane ring .
- 19F NMR : A triplet (J = 10–12 Hz) near δ -68 ppm for the CF₃ group .
Mass spectrometry (HRMS) confirms molecular weight (C₁₅H₁₉BF₃O₂: calc. 313.14).
Q. What are its primary applications in organic synthesis?
This boronate ester is widely used in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the 4-(2,2,2-trifluoroethyl)phenyl moiety into complex molecules. It also serves as a precursor for trifluoroethyl-substituted arenes in medicinal chemistry and materials science .
Advanced Research Questions
Q. How can reaction conditions be optimized for coupling reactions involving this compound?
Optimization involves:
- Catalyst screening : Pd(OAc)₂/XPhos systems improve yields for sterically hindered substrates.
- Temperature control : Reactions at 60°C reduce side products compared to higher temperatures .
- Additives : LiCl enhances transmetallation efficiency, while TTFEB (tris(2,2,2-trifluoroethyl)borate) stabilizes intermediates in electrochemical applications .
- Solvent selection : Mixed solvents (e.g., THF/H₂O) improve solubility of polar intermediates .
Q. How should researchers address contradictory data in catalytic performance or yields?
Contradictions often arise from trace moisture, oxygen sensitivity, or impurities in the boronate ester. Mitigation strategies include:
Q. What role does this compound play in lithium-ion battery electrolytes?
Structural analogs (e.g., 4,4,5,5-tetramethyl-2-(4-trifluoromethylphenyl)-dioxaborolane) act as high-temperature stabilizers by scavenging free radicals and inhibiting electrolyte decomposition. The trifluoroethyl group enhances thermal stability, making it suitable for high-voltage battery systems .
Q. How do substituents on the phenyl ring influence reactivity?
Electron-withdrawing groups (e.g., CF₃) reduce electron density at the boron center, slowing transmetallation but improving stability. Steric effects from ortho-substituents require bulkier ligands (e.g., SPhos) to maintain catalytic activity . Comparative studies with methyl- or methoxy-substituted analogs show 10–20% yield differences in coupling reactions .
Q. Can this compound be used in medicinal chemistry for antimalarial drug synthesis?
Yes. Similar dioxaborolanes are key intermediates in synthesizing quinolone-based antimalarials. For example, coupling with iodinated quinolones under Pd catalysis introduces aryl groups critical for targeting Plasmodium falciparum .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
